

Technical Support Center: Otenabant In Vivo Target Engagement

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Compound of Interest

Compound Name: Otenabant

Cat. No.: B1677804

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This guide provides researchers, scientists, and drug development professionals with strategies for assessing **Otenabant** target engagement in vivo. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to support your research.

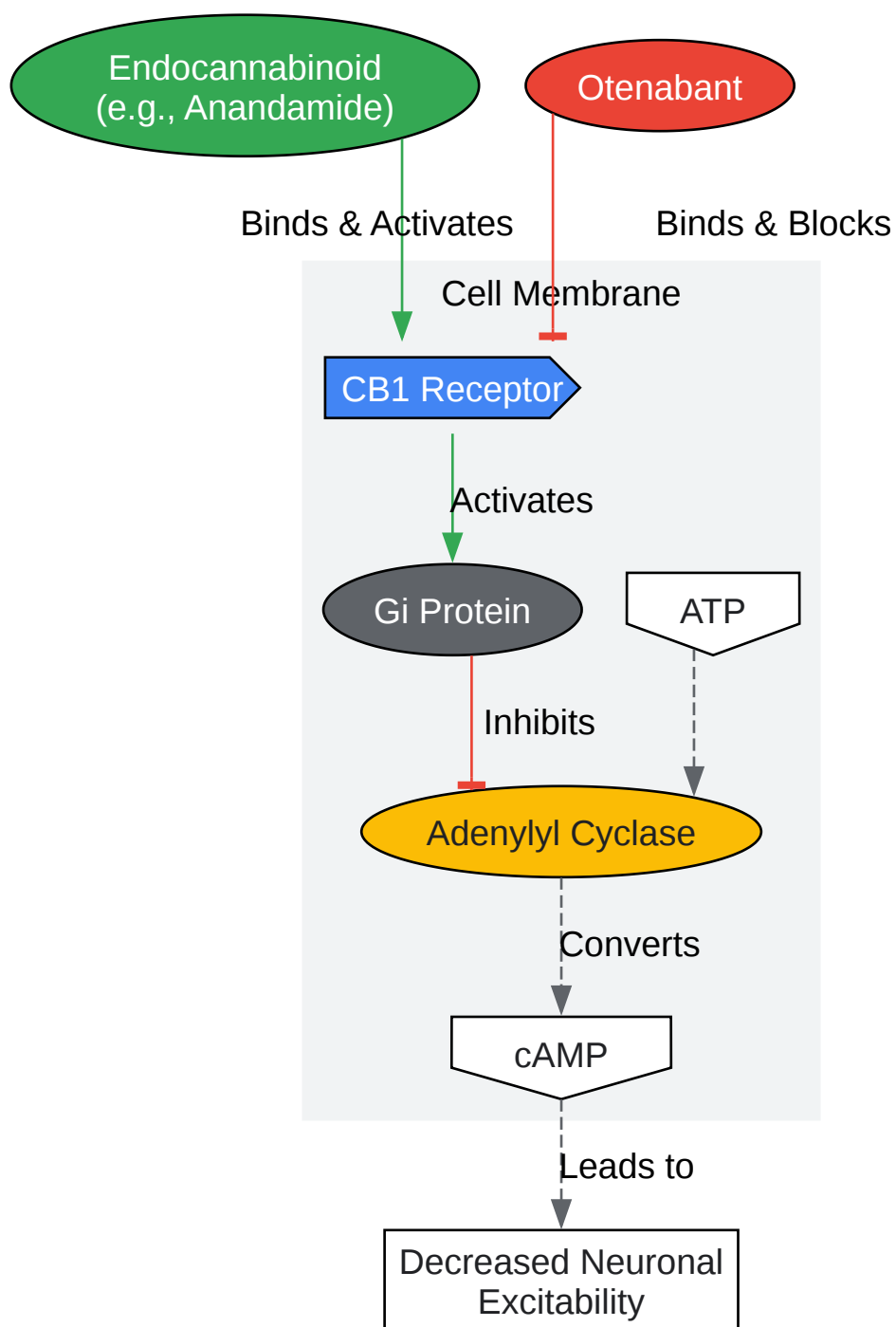
Otenabant Quantitative Data Summary

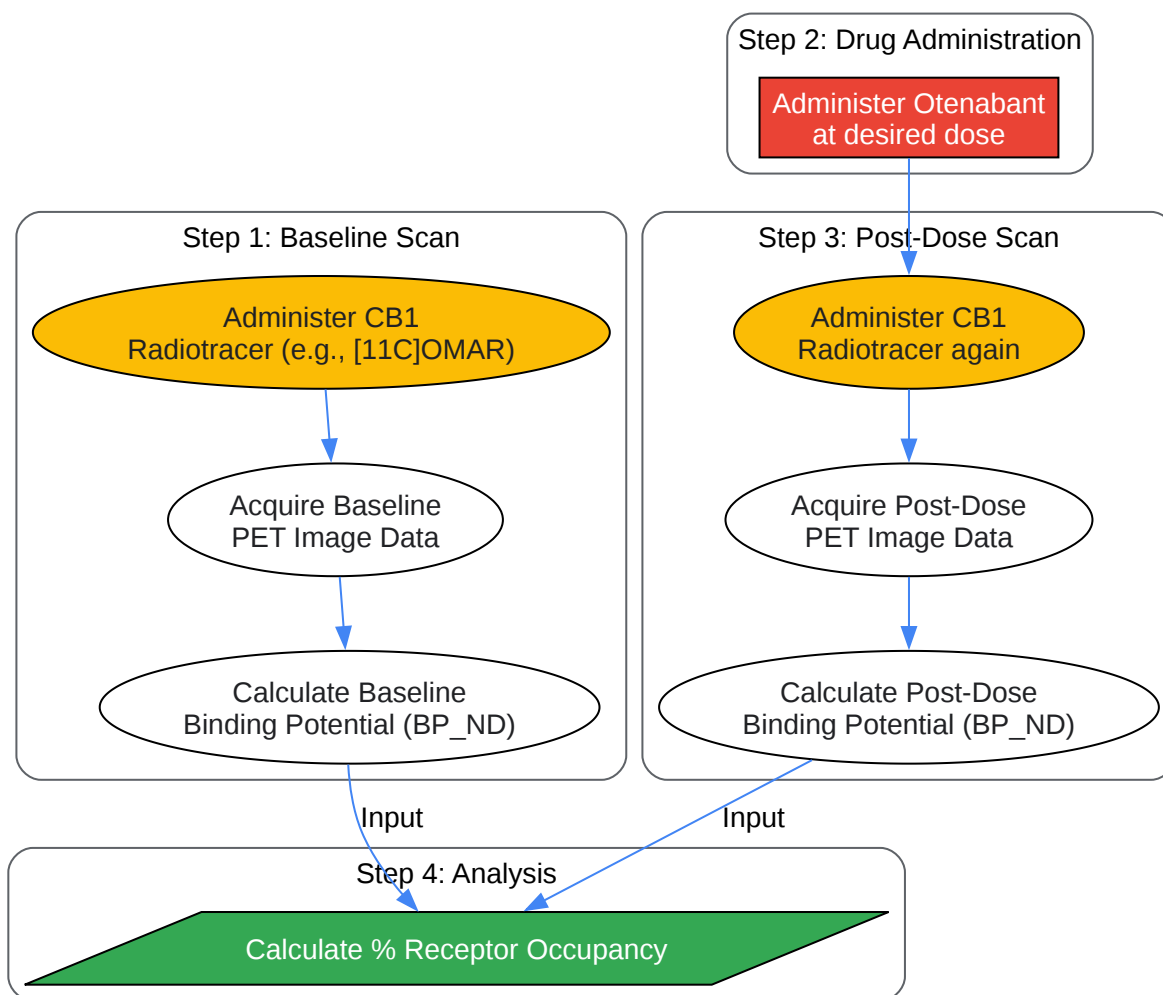
Otenabant is a potent and highly selective antagonist for the cannabinoid receptor 1 (CB1).[1] It was developed for the treatment of obesity, though its development was discontinued.[1] Its high affinity and selectivity for the CB1 receptor are critical parameters for designing and interpreting target engagement studies.

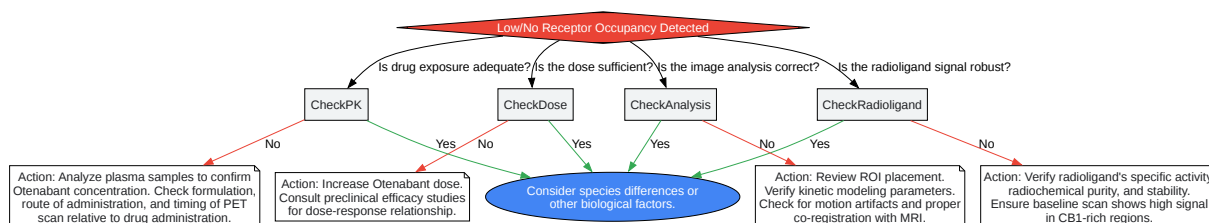
Parameter	Target	Value	Notes
Ki	Human CB1 Receptor	0.7 nM	Potent binding affinity. [2][3][4]
Ki	Rat CB1 Receptor	2.8 nM	High affinity in preclinical species.[2]
Ki	Human CB2 Receptor	7.6 µM	Demonstrates over 10,000-fold selectivity for CB1 over CB2.[2] [3]

CB1 Receptor Signaling and Otenabant's Mechanism of Action

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids (like anandamide), initiates a signaling cascade that inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) production, and modulates ion channels.^[5] **Otenabant** acts as an antagonist, binding to the CB1 receptor and preventing its activation by endocannabinoids.







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